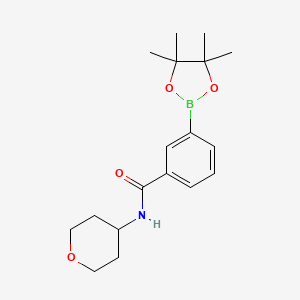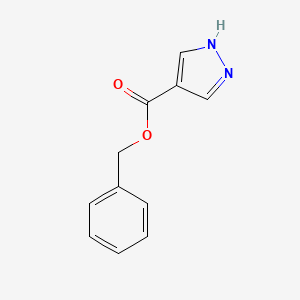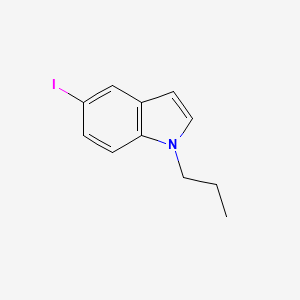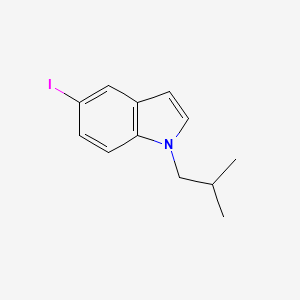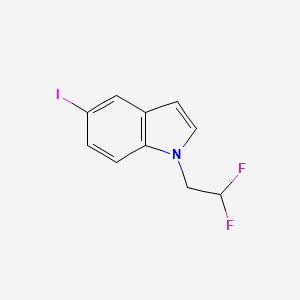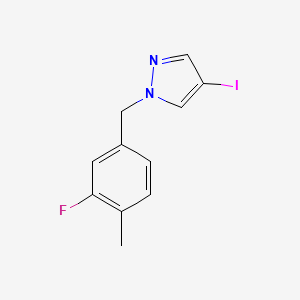
(R)-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide is a chiral sulfonamide compound characterized by the presence of a cyclopropane ring, a bromophenyl group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, ®-1-(4-bromophenyl)ethanol, can be synthesized through asymmetric reduction of 4-bromoacetophenone using a chiral catalyst.
Cyclopropanation: The chiral intermediate undergoes cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Sulfonamide Formation: The final step involves the reaction of the cyclopropane intermediate with sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropane oxides.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its chiral nature.
- Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and sulfonamide group can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
- (S)-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide
- N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide (racemic mixture)
- N-(1-(4-chlorophenyl)ethyl)cyclopropanesulfonamide
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Substituent Effects: The presence of different halogen atoms (bromine vs. chlorine) can affect the compound’s reactivity and interaction with biological targets.
Unique Features: The combination of the cyclopropane ring and sulfonamide group in ®-N-(1-(4-bromophenyl)ethyl)cyclopropanesulfonamide provides unique steric and electronic properties, making it distinct from other similar compounds.
属性
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(9-2-4-10(12)5-3-9)13-16(14,15)11-6-7-11/h2-5,8,11,13H,6-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGQVBXKFHGHS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232114.png)
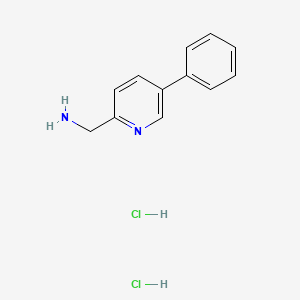
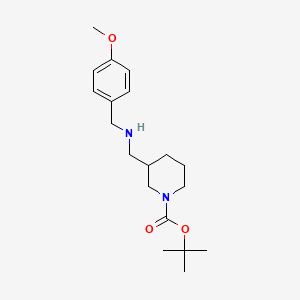
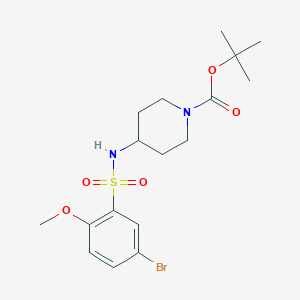
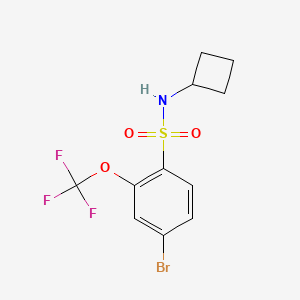
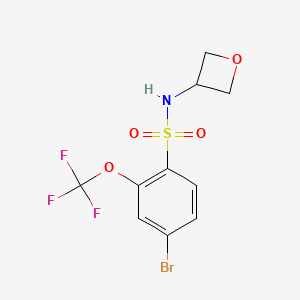
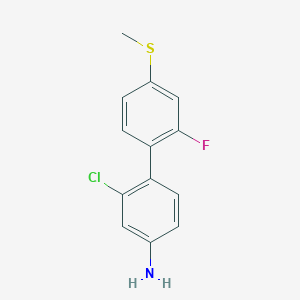
![2-Methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8232181.png)
